molecular formula C20H17N5OS2 B3683022 3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea

3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea

Cat. No.: B3683022
M. Wt: 407.5 g/mol
InChI Key: OVKOCECZVJCRNM-UHFFFAOYSA-N
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Description

3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea is a complex organic compound that features a benzotriazole moiety, a thiophene ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the formation of the benzotriazole intermediate by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Coupling with Thiophene Derivative: The benzotriazole intermediate is then coupled with a thiophene derivative under basic conditions to form the desired benzotriazole-thiophene compound.

    Introduction of Thiourea Group: Finally, the thiourea group is introduced by reacting the benzotriazole-thiophene compound with thiophosgene and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiourea and benzotriazole moieties.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiourea group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzotriazol-5-yl)-1-(thiophene-2-carbonyl)thiourea
  • 3-(2-(4-Methylphenyl)-2H-1,2,3-benzotriazol-5-yl)-1-(thiophene-2-carbonyl)thiourea
  • 3-(2-(4-Chlorophenyl)-2H-1,2,3-benzotriazol-5-yl)-1-(thiophene-2-carbonyl)thiourea

Uniqueness

3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c1-2-13-5-8-15(9-6-13)25-23-16-10-7-14(12-17(16)24-25)21-20(27)22-19(26)18-4-3-11-28-18/h3-12H,2H2,1H3,(H2,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKOCECZVJCRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea
Reactant of Route 2
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea
Reactant of Route 3
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea
Reactant of Route 5
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea
Reactant of Route 6
3-[2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(thiophene-2-carbonyl)thiourea

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